Introduction: The Significance of the Cyclopropane Motif in Modern Medicinal Chemistry
Introduction: The Significance of the Cyclopropane Motif in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Methoxyphenyl cyclopropanecarboxylate (CAS 723759-57-7)
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-carbon cycloalkane, has emerged as a powerful and versatile building block in contemporary drug discovery.[1][2] Its unique structural and electronic properties—planarity, shorter and stronger C-H bonds, and enhanced π-character of its C-C bonds—confer significant advantages upon parent molecules.[3][4] Medicinal chemists frequently employ the cyclopropyl group as a rigid linker or a bioisosteric replacement for moieties like alkenes, gem-dimethyl groups, or even aromatic rings.[5][6] This strategic incorporation can lead to marked improvements in a drug candidate's profile, including enhanced metabolic stability, increased potency, better membrane permeability, and reduced off-target effects.[3][4][7]
2-Methoxyphenyl cyclopropanecarboxylate (CAS 723759-57-7) is a molecule of interest within this chemical space. As an ester derivative of a cyclopropane-containing carboxylic acid, it represents a potential intermediate or final compound in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, grounded in the established chemistry of its precursors and analogous structures.
Physicochemical Properties: Knowns and Projections
Direct experimental data for 2-Methoxyphenyl cyclopropanecarboxylate is not widely available in the public domain. However, we can build a robust profile by examining its immediate precursor, 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 92016-93-8), and applying established principles of organic chemistry to predict the properties of the target ester.
Precursor: 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
The foundational properties of the parent carboxylic acid are well-documented and provide a reliable baseline.
| Property | Value | Source |
| CAS Number | 92016-93-8 | [8] |
| Molecular Formula | C₁₁H₁₂O₃ | [8][9] |
| Molecular Weight | 192.21 g/mol | [8][9] |
| Boiling Point (Predicted) | 341.6 ± 42.0 °C | [10] |
| Density (Predicted) | 1.250 ± 0.06 g/cm³ | [10] |
| pKa (Predicted) | 4.45 ± 0.20 | [10] |
| XLogP3 (Predicted) | 1.6 | [9] |
Target Compound: 2-Methoxyphenyl cyclopropanecarboxylate (Predicted)
By converting the carboxylic acid to its corresponding phenyl ester, we can anticipate shifts in its physical properties. The replacement of the acidic proton with a 2-methoxyphenyl group eliminates the capacity for self-association through hydrogen bonding, which is expected to lower the boiling point relative to the parent acid.[11] Solubility in aqueous media is also expected to decrease, while solubility in organic solvents should increase.[12]
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 723759-57-7 | - |
| Molecular Formula | C₁₈H₁₈O₄ | Derived from esterification with guaiacol |
| Molecular Weight | 300.33 g/mol | Calculated from molecular formula |
| Boiling Point | Lower than the parent carboxylic acid | Absence of intermolecular hydrogen bonding.[11] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., EtOAc, DCM, THF) | Increased lipophilicity and loss of hydrogen bond donor capability.[12] |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Typical for aromatic esters of this molecular weight.[11][13] |
Synthesis and Mechanistic Rationale
The most direct and classical approach to synthesize 2-Methoxyphenyl cyclopropanecarboxylate is through the esterification of its carboxylic acid precursor. The Fischer-Speier esterification offers a reliable and scalable method.[14][15]
Proposed Synthetic Protocol: Fischer-Speier Esterification
This protocol outlines the conversion of 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid to its 2-methoxyphenyl ester.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (1.0 eq).
-
Add guaiacol (2-methoxyphenol) (1.5-2.0 eq) and a suitable solvent such as toluene (to facilitate azeotropic removal of water).
-
Causality: Using an excess of the alcohol (guaiacol) helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[16][17] Toluene forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, which also drives the equilibrium forward.[18]
Step 2: Catalysis
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of guaiacol.[14][15]
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.
-
Causality: The basic wash with NaHCO₃ deprotonates any remaining carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer and thus easily separated from the desired ester product in the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 2-Methoxyphenyl cyclopropanecarboxylate.
Caption: Proposed workflow for the synthesis of 2-Methoxyphenyl cyclopropanecarboxylate.
Predicted Spectroscopic Profile
A detailed analysis of the expected spectroscopic data is crucial for the structural confirmation of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the ester and aromatic functionalities.
-
~3050-3000 cm⁻¹: C-H stretching from the aromatic ring and the cyclopropane ring.[19]
-
~2980-2850 cm⁻¹: C-H stretching from the methoxy group.[19]
-
~1730-1715 cm⁻¹ (strong): C=O stretching of the ester group. The conjugation with the aromatic ring is expected to shift this peak to a slightly lower wavenumber compared to a saturated ester.[20][21]
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[19]
-
~1300-1250 cm⁻¹ (strong): Asymmetric C-O stretching (Ar-CO-O).[21][22]
-
~1130-1100 cm⁻¹ (strong): Symmetric C-O stretching (O-CH₂-Ar).[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key structural information. Protons on a cyclopropane ring are famously shielded due to a ring current effect, causing them to appear at an unusually high field (low ppm).[23][24][25]
-
δ 7.2-6.8 (m, 8H): Protons on the two aromatic rings.
-
δ 3.8 (s, 3H): Protons of the methoxy (-OCH₃) group on the phenyl ring attached to the cyclopropane.
-
δ 3.7 (s, 3H): Protons of the methoxy (-OCH₃) group on the ester phenyl ring.
-
δ 2.5-1.0 (m, 4H): Protons on the cyclopropane ring. These will likely appear as complex multiplets due to geminal and cis/trans vicinal coupling. The specific chemical shifts will be influenced by the anisotropic effects of the adjacent aromatic ring and carbonyl group.[23][26]
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic, ester, and cyclopropane carbons.
-
δ ~170: Carbonyl carbon (C=O) of the ester.
-
δ ~160-110: Aromatic carbons.
-
δ ~55: Methoxy carbons (-OCH₃).
-
δ ~30-10: Carbons of the cyclopropane ring. The carbons of the cyclopropane ring are expected to be significantly upfield, with unsubstituted cyclopropane appearing at -2.7 ppm.[27] Substitution will shift these signals downfield.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₁₈O₄, M.W. = 300.33).
-
Key Fragments: Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements (though the latter is less likely here due to the lack of a γ-hydrogen on a flexible chain).[28][29]
Applications in Drug Discovery: The Role of the Cyclopropyl Moiety
The structural motif present in 2-Methoxyphenyl cyclopropanecarboxylate is of significant interest to medicinal chemists. The cyclopropane ring serves as a rigid scaffold that can lock pendant functional groups into a specific conformation, which can be crucial for optimizing binding to a biological target.[3][32]
Caption: Cyclopropane as a bioisostere for common chemical groups in drug design.
The key advantages of incorporating a cyclopropyl group, as seen in this molecule's core, include:
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.[7][33]
-
Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring restricts the conformations a molecule can adopt. This pre-organization can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity and potency.[3][4]
-
Improved Physicochemical Properties: The replacement of a more lipophilic group (like a t-butyl or isopropyl group) with a cyclopropyl ring can fine-tune a molecule's solubility and lipophilicity (LogP), which is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
Given these properties, molecules like 2-Methoxyphenyl cyclopropanecarboxylate or its derivatives could serve as valuable scaffolds or intermediates in the development of novel therapeutics across various disease areas.
Safety and Handling
No specific toxicity data is available for 2-Methoxyphenyl cyclopropanecarboxylate. Therefore, it should be handled with the standard precautions used for new chemical entities in a research setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
-
Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
TutorChase. What are the common fragments in mass spectrometry for esters? [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
ResearchGate. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study | Request PDF. [Link]
-
YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
YouTube. Mechanism of the Fischer Esterification in Organic Chemistry. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
-
BYJU'S. Fischer esterification reaction. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemspace. Bioisosteric Replacements. [Link]
-
Singh, U. P., & Patwardhan, A. A. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9339-9377. [Link]
-
AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
The Journal of Physical Chemistry B. Properties and Structure of Aromatic Ester Solvents. [Link]
-
Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9339-9377. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1269-1287. [Link]
-
Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(25), 4685-95. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
ResearchGate. (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
-
Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]
- Google Patents.
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]
-
University of Colorado Boulder. IR handout.pdf. [Link]
-
Chemistry LibreTexts. Properties of Esters. [Link]
-
ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... [Link]
-
YouTube. CHEM 2325 Module 23: Esterification via Alkylation. [Link]
-
DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. molcore.com [molcore.com]
- 9. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid | 92016-93-8 [chemicalbook.com]
- 11. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. Fischer Esterification [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. byjus.com [byjus.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 29. tutorchase.com [tutorchase.com]
- 30. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
